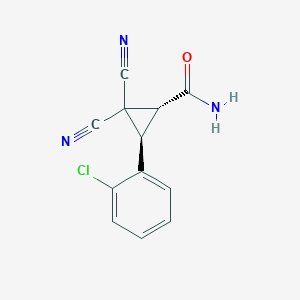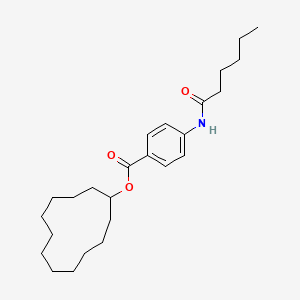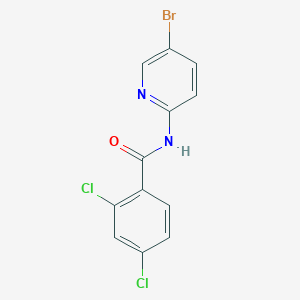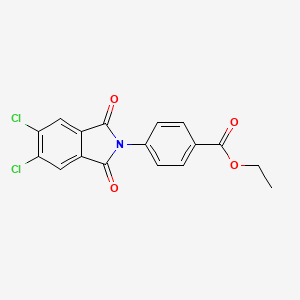![molecular formula C20H12N4O5 B11551678 4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline](/img/structure/B11551678.png)
4-(1,3-benzoxazol-2-yl)-N-[(E)-(3,5-dinitrophenyl)methylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE is an organic compound characterized by its complex structure, which includes a benzoxazole moiety and a dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE typically involves a multi-step process. One common method starts with the preparation of the benzoxazole derivative, which is then coupled with a dinitrophenyl derivative through a condensation reaction. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents under mild conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of (E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE involves its interaction with specific molecular targets. The benzoxazole moiety can interact with biological macromolecules, while the dinitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol glycoside: Compounds responsible for the sweet taste of Stevia leaves.
Ringer’s lactate solution: A mixture used for fluid resuscitation.
Uniqueness
(E)-N-[4-(1,3-BENZOXAZOL-2-YL)PHENYL]-1-(3,5-DINITROPHENYL)METHANIMINE is unique due to its combination of a benzoxazole moiety and a dinitrophenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H12N4O5 |
|---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-1-(3,5-dinitrophenyl)methanimine |
InChI |
InChI=1S/C20H12N4O5/c25-23(26)16-9-13(10-17(11-16)24(27)28)12-21-15-7-5-14(6-8-15)20-22-18-3-1-2-4-19(18)29-20/h1-12H |
InChI Key |
SQEWOZPTAYVXKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)N=CC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(4Z)-2-(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]-1,3-diazaspiro[4.5]dec-2-en-4-ylidene}-3-(trifluoromethyl)aniline](/img/structure/B11551600.png)
![2-(3,4-dimethylphenoxy)-N'-[(E)-(2-hydroxy-5-iodophenyl)methylidene]acetohydrazide](/img/structure/B11551612.png)
![Bis{4-[(Z)-[(4-methoxyphenyl)imino]methyl]phenyl} octanedioate](/img/structure/B11551618.png)
![5-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-(3-bromophenyl)-5-oxopentanamide](/img/structure/B11551623.png)
![1-[(2,4-Dinitrophenyl)amino]propan-2-ol](/img/structure/B11551626.png)
![4-bromo-2-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11551644.png)

![N-(2-bromo-4-methylphenyl)-4-(morpholin-4-yl)-6-{(2E)-2-[2-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11551648.png)
acetyl}hydrazinylidene)-N-(3-iodophenyl)butanamide](/img/structure/B11551650.png)
![2,4-Dibromo-6-[(E)-({2-[(naphthalen-2-YL)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11551662.png)



![N-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1,3-dioxo-2-(1,3-thiazol-2-yl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11551687.png)
